5-Fluorobenzoxazole

Vue d'ensemble

Description

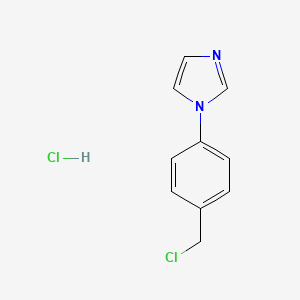

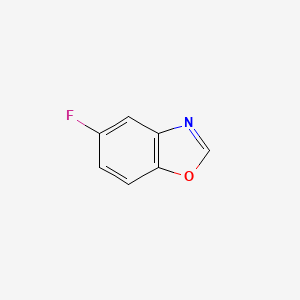

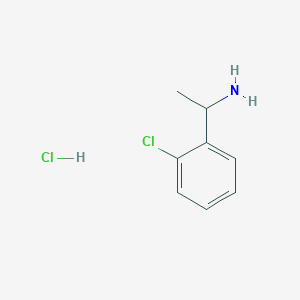

5-Fluorobenzoxazole is a heterocyclic aromatic organic compound. It contains a benzene ring fused with an oxazole ring and a fluorine . Its molecular formula is C7H4FNO, with an average mass of 137.111 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with an oxazole ring and a fluorine . It has a mono-isotopic mass of 137.027695 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the searched resources, it’s known that benzoxazole derivatives have been studied for their antimicrobial activity .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 188.2±13.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C . It has a molar refractivity of 34.5±0.3 cm3, and a molar volume of 103.8±3.0 cm3 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .Applications De Recherche Scientifique

Anticancer Activity

5-Fluorobenzoxazole derivatives have been explored for their potential in cancer treatment. A study by Fang et al. (2016) designed and synthesized 5-fluorouracil benzimidazoles, showing notable antibacterial and antifungal activities, which might block DNA replication and thus exert antimicrobial activities. This indicates a potential for these compounds in cancer treatment due to their ability to interact with DNA and inhibit replication (Fang et al., 2016).

Pharmacokinetic Properties

Dai et al. (2020) investigated the use of cocrystallization techniques to modulate the pharmacokinetic properties of 5-fluorouracil (5FU), a related compound. By altering solubility and dissolution rates, these techniques could modify the drug's bioavailability and effectiveness, demonstrating a method to enhance the efficacy of this compound derivatives in clinical applications (Dai et al., 2020).

Hepatoprotective Effects

Research by Pujari and Bandawane (2020) examined the hepatoprotective activity of gentisic acid against hepatotoxicity induced by 5-fluorouracil in Wistar rats. This study highlights the potential for co-administering compounds with this compound derivatives to mitigate organ-specific toxicities, enhancing the safety profile of these drugs (Pujari & Bandawane, 2020).

Drug Delivery and Stability

Shingaki et al. (2009) explored the enhanced delivery of 5-fluorouracil to the brain via the transnasal route, facilitated by acetazolamide. This indicates a novel administration route for this compound derivatives, potentially improving drug delivery efficiency to specific target organs (Shingaki et al., 2009).

Safety and Hazards

5-Fluorobenzoxazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

5-Fluorobenzoxazole is a fluorinated heterocycle that has been reported to have potent anticancer activity It is known that fluorinated heterocycles, including this compound, can interact with various biological targets implicated in diseases such as cancer .

Mode of Action

For instance, the planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

It is known that benzoxazole derivatives can target a wide range of metabolic pathways and cellular processes in cancer pathology .

Pharmacokinetics

It is known that the pharmacokinetics of fluorinated compounds can be influenced by various factors, including their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

It is known that fluorinated heterocycles can have various effects, including anticancer and antimicrobial activities .

Action Environment

For instance, when mixed with air and exposed to an ignition source, dust may burn in the open air or explode if confined .

Analyse Biochimique

Biochemical Properties

5-Fluorobenzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit high potency against cancer cell lines such as MCF-7 and MDA-468, with GI50 values of 0.36 and 0.27 μM, respectively . The interactions of this compound with these cell lines suggest that it may inhibit certain enzymes or proteins critical for cell proliferation, thereby exerting its anticancer effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation . This compound may also affect the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the fluorine atom in this compound can form strong hydrogen bonds with target proteins, enhancing its binding affinity and specificity . This binding can result in the inhibition of enzymes critical for DNA replication and repair, thereby inducing cytotoxic effects in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, indicating its potential for prolonged therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity. At higher doses, toxic or adverse effects may be observed . For instance, high doses of this compound can lead to hepatotoxicity and nephrotoxicity in animal models, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism . The compound may undergo hydroxylation, leading to the formation of metabolites that can be further conjugated and excreted. These metabolic pathways are essential for the detoxification and elimination of this compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound may be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may accumulate in the nucleus, where it can interact with DNA and nuclear proteins, exerting its cytotoxic effects.

Propriétés

IUPAC Name |

5-fluoro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMPAEOUOPNNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601420 | |

| Record name | 5-Fluoro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221347-71-3 | |

| Record name | 5-Fluorobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221347-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-fluorobenzoxazole a promising scaffold for developing new anti-cancer drugs?

A1: Research suggests that incorporating a this compound moiety into the structure of known anti-cancer agents like epipodophyllotoxin can significantly reduce toxicity while maintaining or even improving efficacy. [] This is likely due to the modified molecule's reduced impact on DNA damage and PI3K inhibition in healthy cells. [] Further research is needed to fully understand the mechanism behind this improved safety profile.

Q2: How has this compound been used in developing imaging agents for Alzheimer's disease?

A2: 2-(4-[N-methyl-11C]methylaminostyryl)-5-fluorobenzoxazole ([11C]BF-145) has been synthesized and investigated as a potential imaging agent for amyloid-β plaques in the brain, a hallmark of Alzheimer's disease. [] This compound incorporates a this compound moiety and was successfully radiolabeled with carbon-11, allowing for Positron Emission Tomography (PET) imaging studies. []

Q3: Are there any analytical challenges associated with synthesizing and characterizing this compound derivatives?

A3: Synthesizing radiolabeled this compound derivatives, such as [11C]BF-145, requires rapid and efficient methods due to the short half-life of carbon-11 (20.4 minutes). [] Researchers have developed optimized protocols involving radiolabeling with [11C]MeI followed by purification using semi-preparative HPLC to achieve high radiochemical purity (>95%) within a short timeframe. [] This highlights the importance of efficient synthetic strategies and robust analytical techniques in this field.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B1357577.png)